Cas no 1349715-94-1 (3-Fluoro-4-ethoxybenzenethiol)

3-Fluoro-4-ethoxybenzenethiol 化学的及び物理的性質
名前と識別子
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- 4-Ethoxy-3-fluorothiophenol
- 3-Fluoro-4-ethoxybenzenethiol
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- MDL: MFCD14582813
- インチ: 1S/C8H9FOS/c1-2-10-8-4-3-6(11)5-7(8)9/h3-5,11H,2H2,1H3
- InChIKey: FHTNZFITGQQIGU-UHFFFAOYSA-N
- SMILES: C1(S)=CC=C(OCC)C(F)=C1
計算された属性
- 精确分子量: 172.03581424g/mol
- 同位素质量: 172.03581424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 10.2Ų
3-Fluoro-4-ethoxybenzenethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB434843-1 g |
4-Ethoxy-3-fluorothiophenol; . |
1349715-94-1 | 1g |
€594.40 | 2023-07-18 | ||
Fluorochem | 070623-1g |
4-Ethoxy-3-fluorothiophenol |
1349715-94-1 | 97% | 1g |
£394.00 | 2022-03-01 | |
Fluorochem | 070623-25g |
4-Ethoxy-3-fluorothiophenol |
1349715-94-1 | 97% | 25g |
£2362.00 | 2022-03-01 | |
abcr | AB434843-5g |
4-Ethoxy-3-fluorothiophenol; . |
1349715-94-1 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB434843-5 g |
4-Ethoxy-3-fluorothiophenol; . |
1349715-94-1 | 5g |
€1,373.40 | 2023-07-18 | ||
abcr | AB434843-1g |
4-Ethoxy-3-fluorothiophenol; . |
1349715-94-1 | 1g |
€1621.70 | 2025-02-20 | ||
Fluorochem | 070623-5g |
4-Ethoxy-3-fluorothiophenol |
1349715-94-1 | 97% | 5g |
£981.00 | 2022-03-01 |
3-Fluoro-4-ethoxybenzenethiol 関連文献
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1. Caper tea
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
3-Fluoro-4-ethoxybenzenethiolに関する追加情報
3-Fluoro-4-Ethoxybenzenethiol: A Comprehensive Overview
The compound 3-Fluoro-4-Ethoxybenzenethiol (CAS No. 1349715-94-1) is a fascinating organic molecule with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug design, sensor technology, and advanced materials development. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 3-Fluoro-4-Ethoxybenzenethiol.
3-Fluoro-4-Ethoxybenzenethiol is an aromatic thiol derivative with a benzene ring substituted by a fluorine atom at the 3-position and an ethoxy group at the 4-position. The presence of these substituents imparts unique electronic and steric properties to the molecule. Fluorine, being highly electronegative, introduces electron-withdrawing effects, while the ethoxy group contributes electron-donating characteristics through resonance. This interplay of electronic effects makes 3-Fluoro-4-Ethoxybenzenethiol a versatile building block in organic synthesis.
Recent studies have highlighted the importance of thiols like 3-Fluoro-4-Ethoxybenzenethiol in the development of advanced materials. For instance, researchers have explored the use of this compound in creating self-assembled monolayers (SAMs) on gold surfaces. These SAMs exhibit remarkable stability and functionality, making them ideal for applications in nanotechnology and surface chemistry. The thiol group's ability to form strong bonds with metal surfaces has been exploited in creating sensors with high sensitivity and selectivity.
In the realm of drug discovery, 3-Fluoro-4-Ethoxybenzenethiol has shown promise as a lead compound for designing bioactive molecules. Its structure allows for easy modification at various positions on the benzene ring, enabling chemists to tailor its pharmacokinetic properties. Recent research has focused on its potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit key enzymes involved in inflammatory pathways.
The synthesis of 3-Fluoro-4-Ethoxybenzenethiol involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative. One common approach is the nucleophilic substitution reaction of 3-fluoro-4-ethoxybenzaldehyde with thioacetamide under specific conditions. This method ensures high yields and purity of the final product. Researchers have also explored alternative synthetic routes using microwave-assisted synthesis or catalytic methods to enhance reaction efficiency.
Another area where 3-Fluoro-4-Ethoxybenzenethiol has made significant contributions is in the field of electrochemistry. Its ability to undergo redox reactions makes it a valuable component in designing electrochemical sensors and batteries. Recent advancements have leveraged its properties to develop high-performance lithium-ion batteries with improved energy storage capabilities.
In conclusion, 3-Fluoro-4-Ethoxybenzenethiol is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent research breakthroughs, positions it as a key player in advancing modern chemistry and materials science. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even more critical role in shaping future innovations.
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